![molecular formula C22H28ClN3O3S B2985795 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol CAS No. 478041-60-0](/img/structure/B2985795.png)

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

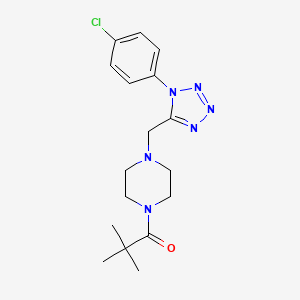

“1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol” is a chemical compound with the molecular formula C22H28ClN3O3S . It has a molecular weight of 449.99.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C22H28ClN3O3S) and molecular weight (449.99) . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : Compounds similar to 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol have been synthesized through reactions involving sulfonyl chlorides and piperidine derivatives. These syntheses often employ bases such as triethylamine and solvents like methylene dichloride to facilitate the reaction processes. Techniques such as X-ray crystallography have been utilized to investigate the structural aspects of these compounds, revealing insights into their crystal classes, space groups, and molecular conformations (Girish et al., 2008; Benakaprasad et al., 2007).

Biological Activities

- Antimicrobial Properties : Certain derivatives have shown significant antimicrobial activities against pathogens affecting plants like tomatoes. Structure-activity relationship studies indicate the influence of substitutions on the antimicrobial efficacy, highlighting the potential of these compounds in agricultural applications (Vinaya et al., 2009).

- Antioxidant and Anticholinesterase Activities : Studies have demonstrated the antioxidant capacity and anticholinesterase activity of sulfonyl hydrazone compounds containing piperidine derivatives. These findings suggest potential applications in medicinal chemistry, particularly for diseases associated with oxidative stress and cholinergic dysfunction (Karaman et al., 2016).

Chemical Properties and Applications

- Polymorphism and Solvent Effects : Research on ASP3026, a compound with a similar complex structure, has explored polymorphism and the impact of crystallization parameters on the formation of specific polymorphs. These studies are crucial for designing solid formulations of pharmaceuticals, showcasing the importance of understanding polymorphism in drug development (Takeguchi et al., 2015).

Corrosion Inhibition

- Copper Corrosion Inhibition : Piperidine and its derivatives have been investigated for their effectiveness in inhibiting the corrosion of copper in acidic environments. These studies are relevant for industrial applications, where corrosion resistance is critical to prolonging the lifespan of metal components (Sankarapapavinasam et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of this compound is Coagulation factor X . Coagulation factor X is a serine endopeptidase that plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a fibrin clot. Inhibition of this factor can prevent the formation of blood clots, making it a potential target for anticoagulant drugs .

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction likely involves the compound binding to the active site of the enzyme, thereby inhibiting its activity and preventing the formation of blood clots .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to the formation of a fibrin clot . By inhibiting Coagulation factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in the prevention of fibrin clot formation .

Result of Action

The molecular and cellular effects of the compound’s action are related to its inhibition of Coagulation factor X . By preventing the formation of blood clots, the compound could potentially be used to treat conditions associated with thrombosis, such as stroke, myocardial infarction, and pulmonary embolism .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-22(27,11-13-26)18-24-14-16-25(17-15-24)20-4-2-1-3-5-20/h1-9,27H,10-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRLROIFDDYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2CCN(CC2)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)

![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)

![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2985727.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)

![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)